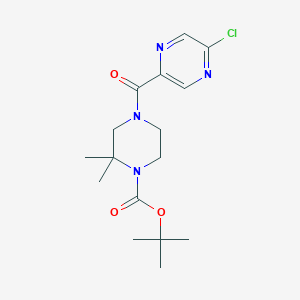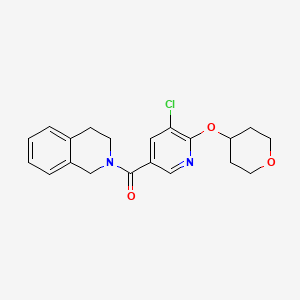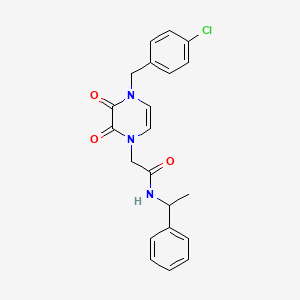
2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazine ring (a six-membered ring with two nitrogen atoms), an amide group (a carbonyl group (C=O) attached to a nitrogen), and a benzyl group (a benzene ring attached to a CH2 group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazine ring, the introduction of the amide group, and the attachment of the benzyl group . The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis reactions, while the benzyl group could undergo electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Antioxidant, Analgesic, and Anti-inflammatory Applications
- A study detailed the synthesis of a derivative that demonstrated notable DPPH radical scavenging activity, alongside significant analgesic and anti-inflammatory activities, indicating its potential as a therapeutic agent in managing pain and inflammation while also providing antioxidant benefits P. Nayak et al., 2014.
Antimicrobial and Antibacterial Activities
- Research into novel N-substituted benzyl/phenyl derivatives highlighted moderate to significant radical scavenging activity. The study suggests these compounds could serve as templates for developing potent biologically active molecules, showing promise for antimicrobial applications Matloob Ahmad et al., 2012.
- Another investigation produced derivatives that exhibited good inhibitory activity against Bacillus subtilis and Aspergillus niger, showcasing their potential in addressing certain bacterial and fungal infections Trong Duc Le et al., 2018.
Antitumor Evaluation
- A particular study on the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles revealed compounds with promising antitumor and antioxidant activities. This research underscores the therapeutic potential of these derivatives in cancer treatment and prevention W. Hamama et al., 2013.
Synthesis for Further Biological Applications
- Investigations into the synthesis and characterization of derivatives have laid the groundwork for the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. The studies highlight the versatility and potential of this compound as a base for creating new therapeutic agents P. Rani et al., 2014.
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-15(17-5-3-2-4-6-17)23-19(26)14-25-12-11-24(20(27)21(25)28)13-16-7-9-18(22)10-8-16/h2-12,15H,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYTUVQGMHPQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842219.png)

![[2-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B2842225.png)
![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)
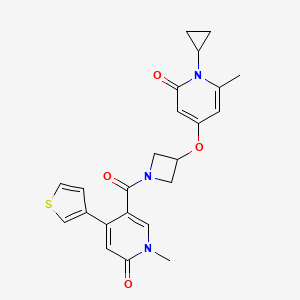
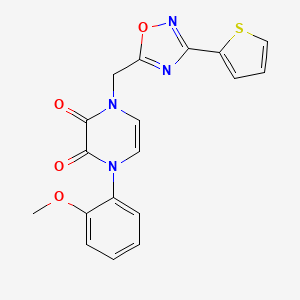
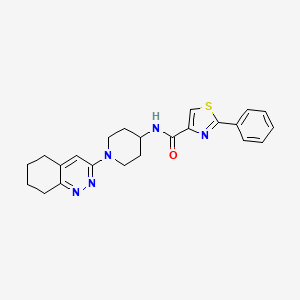
![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)

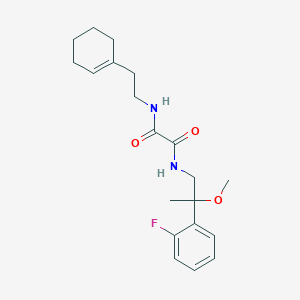
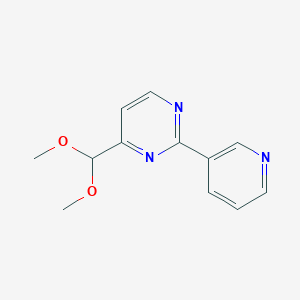
![(2Z)-2-[(3,4-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2842239.png)
